molecular formula C9H11NO2 B12854071 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide

8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide

Cat. No.: B12854071
M. Wt: 165.19 g/mol
InChI Key: DUZIHYHIPZNGPT-UHFFFAOYSA-N
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Description

8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a hydroxyl group at the 8th position and an oxide group at the 1st position of the tetrahydroquinoline ring. It is an important intermediate in the synthesis of various quinoline derivatives and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the oxidation of 5,6,7,8-tetrahydroquinoline. One common method is the Boekelheide rearrangement, where 5,6,7,8-tetrahydroquinoline is treated with an oxidizing agent such as hydrogen peroxide or peracids under acidic conditions to yield the desired oxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The hydroxyl group at the 8th position and the oxide group at the 1st position play crucial roles in its reactivity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

    5,6,7,8-Tetrahydroquinoline 1-oxide: Similar structure but lacks the hydroxyl group at the 8th position.

    8-Hydroxyquinoline: Lacks the tetrahydro structure and the oxide group at the 1st position.

    5,6,7,8-Tetrahydroisoquinoline: Similar tetrahydro structure but different ring system .

Uniqueness: 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the presence of both the hydroxyl and oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-8-ol

InChI

InChI=1S/C9H11NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h2,4,6,8,11H,1,3,5H2

InChI Key

DUZIHYHIPZNGPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=[N+]2[O-])O

Origin of Product

United States

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